molecular formula C10H7N2NaO2 B2589974 Sodium 2-(1,5-naphthyridin-2-YL)acetate CAS No. 2197054-22-9

Sodium 2-(1,5-naphthyridin-2-YL)acetate

Cat. No.: B2589974
CAS No.: 2197054-22-9
M. Wt: 210.168
InChI Key: UEPDFXNMIBJNNC-UHFFFAOYSA-M
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Description

Sodium 2-(1,5-naphthyridin-2-YL)acetate: is a chemical compound that belongs to the class of 1,5-naphthyridine derivatives. These compounds are known for their diverse biological activities and have significant importance in medicinal chemistry . This compound is characterized by the presence of a sodium ion, a naphthyridine ring, and an acetate group, making it a versatile compound for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1,5-naphthyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives .

Scientific Research Applications

Chemistry: Sodium 2-(1,5-naphthyridin-2-YL)acetate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and versatility make it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a ligand in metal complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new therapeutic agents. For instance, certain naphthyridine derivatives have been investigated for their potential as anti-inflammatory and antiviral agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of Sodium 2-(1,5-naphthyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with cellular components, leading to various biological effects. For example, certain metal complexes of naphthyridine derivatives have been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the sodium ion and acetate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

sodium;2-(1,5-naphthyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-7-3-4-8-9(12-7)2-1-5-11-8;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPDFXNMIBJNNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CC(=O)[O-])N=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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